molecular formula C14H19Cl2NO B311209 N-(2,5-dichlorophenyl)-2-ethylhexanamide

N-(2,5-dichlorophenyl)-2-ethylhexanamide

Cat. No.: B311209
M. Wt: 288.2 g/mol
InChI Key: RNRHBFNPUMJZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-ethylhexanamide is an amide derivative featuring a 2,5-dichlorophenyl group attached to a 2-ethylhexanoyl chain. For instance, chloroacetamides like alachlor () and benzamide derivatives like etobenzanid () highlight the importance of dichlorophenyl substituents in herbicide design .

Properties

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H19Cl2NO/c1-3-5-6-10(4-2)14(18)17-13-9-11(15)7-8-12(13)16/h7-10H,3-6H2,1-2H3,(H,17,18)

InChI Key

RNRHBFNPUMJZMT-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

a. Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Chloroacetamide with 2,6-diethylphenyl and methoxymethyl groups.
  • Application : Pre-emergent herbicide targeting grasses and broadleaf weeds.
  • Comparison: Unlike N-(2,5-dichlorophenyl)-2-ethylhexanamide, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain enhance soil mobility and volatility, critical for pre-emergent activity.

b. Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

  • Structure : Similar to alachlor but with a propoxyethyl chain.
  • Application : Used in rice paddies for selective weed control.
  • Comparison: The 2-ethylhexanoyl chain in the target compound is bulkier than pretilachlor’s propoxyethyl group, which may reduce water solubility and alter metabolic pathways in plants .

c. Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Structure : Benzamide with 2,3-dichlorophenyl and ethoxymethoxy groups.
  • Application : Herbicide for broadleaf weed control.
  • Comparison : The benzamide core in etobenzanid differs from the hexanamide backbone of the target compound, likely influencing binding affinity to acetolactate synthase (ALS), a common herbicide target .

Pharmaceutical Analogues

a. (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide

  • Structure : Acrylamide with 3,4-dichlorophenyl and trifluoromethylphenyl groups.
  • Application : Antitumor activity against gastric cancer cells (AGS and BGC-823).
  • Comparison: The dichlorophenyl moiety in both compounds suggests a role in disrupting cellular pathways.

b. N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide

  • Structure : Benzothiazole-linked acetamide with 3,4-dichlorophenyl and trifluoromethoxy groups.
  • Application : Patent compound with undisclosed bioactivity (likely antimicrobial or antitumor).

Key Structural and Functional Differences

Compound Name Core Structure Substituents Primary Application Notable Properties
This compound Hexanamide 2,5-dichlorophenyl Hypothetical herbicide/pharmaceutical High lipophilicity, potential persistence
Alachlor Chloroacetamide 2,6-diethylphenyl, methoxymethyl Herbicide High soil mobility
Etobenzanid Benzamide 2,3-dichlorophenyl, ethoxymethoxy Herbicide ALS enzyme inhibition
(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide Acrylamide 3,4-dichlorophenyl, trifluoromethyl Antitumor Electrophilic reactivity

Research Implications and Gaps

  • Positional Isomerism : The 2,5-dichloro substitution in the target compound versus 2,3 or 3,4 in analogues may alter steric and electronic interactions, affecting bioavailability and target selectivity.
  • Chain Length and Bulky Groups: The 2-ethylhexanoyl chain’s bulkiness could reduce metabolic degradation compared to smaller chains in alachlor or pretilachlor, extending environmental half-life.
  • Pharmacophore Potential: Dichlorophenyl groups appear critical across herbicide and antitumor compounds, suggesting a versatile pharmacophore .

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